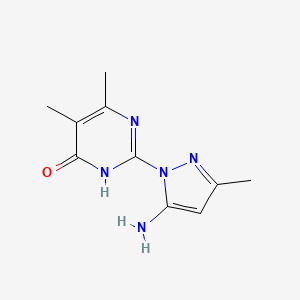

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

Description

Significance and Classification of Pyrazolyl-Pyrimidinone Compounds

Pyrazolyl-pyrimidinone compounds constitute a fundamental class of nitrogen-containing heterocyclic systems that have emerged as critical scaffolds in contemporary pharmaceutical chemistry. These fused ring systems are characterized by their unique combination of pyrazole and pyrimidine moieties, which confer distinct physicochemical properties and biological activities. The pyrazolopyrimidine family encompasses several isomeric forms, with pyrazolo[1,5-a]pyrimidines representing one of the most extensively studied variants, serving as the basis for sedative and anxiolytic drugs that exhibit benzodiazepine-like effects without the chemical relationship to benzodiazepines themselves. The classification of these compounds extends beyond simple structural considerations, as they function as purine analogs due to their fundamental structural similarity to naturally occurring purine bases.

The significance of pyrazolyl-pyrimidinone compounds in medicinal chemistry stems from their demonstrated ability to interact with a diverse array of biological targets. These compounds have been identified as potent protein kinase inhibitors, with particular efficacy against casein kinase 2, epidermal growth factor receptor, B-Raf, mitogen-activated protein kinase kinase, phosphodiesterase 4, and various cyclin-dependent kinases. The structural diversity within this class allows for fine-tuning of selectivity and potency through strategic substitution patterns. Research has revealed that pyrazolopyrimidines exhibit remarkable versatility in their biological interactions, with studies identifying their presence in approximately 471 crystal structures deposited in the Protein Data Bank, where they function as ligands for various receptor proteins.

The therapeutic applications of pyrazolyl-pyrimidinone compounds span multiple disease areas, including cancer treatment, neurological disorders, and inflammatory conditions. Their classification as nonbenzodiazepine compounds has led to the development of sleep-inducing medications such as zaleplon, which operates through mechanisms distinct from traditional benzodiazepine pathways. In oncology, these compounds have demonstrated significant cytotoxic activity against various cancer cell lines, functioning as antimetabolic agents that interfere with purine biochemical pathways. The growing recognition of their therapeutic potential has positioned pyrazolyl-pyrimidinone compounds as privileged structures in drug discovery programs worldwide.

| Compound Class | Primary Targets | Therapeutic Applications | Structural Features |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | GABA receptors, Protein kinases | Sedatives, Anxiolytics, Cancer therapy | Fused pyrazole-pyrimidine ring |

| Pyrazolo[3,4-d]pyrimidines | Src kinase, CDK1/CDK2 | Anticancer agents | Purine analog structure |

| Pyrazolyl-pyrimidinones | Adenylyl cyclase, PDE enzymes | Pain management, CNS disorders | Ketone functionality |

Historical Development of Pyrazolopyrimidinone Chemistry

The historical development of pyrazolopyrimidinone chemistry has been marked by significant methodological advances and evolving synthetic strategies that have enhanced both the accessibility and diversity of these heterocyclic systems. Early synthetic approaches to pyrazolopyrimidinones relied on conventional heating methods and multi-step processes that often resulted in modest yields and lengthy reaction times. The evolution of synthetic methodologies has been driven by the recognition of these compounds' pharmaceutical importance and the need for efficient, scalable preparation methods suitable for both research and industrial applications.

A pivotal advancement in pyrazolopyrimidinone synthesis emerged with the development of microwave-assisted synthetic techniques, which revolutionized the field by dramatically reducing reaction times and improving yields. Research has demonstrated that microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidinones can achieve overall yields of 52% in significantly reduced timeframes compared to conventional heating methods, which typically yield only 25% under standard refluxing conditions. This technological advancement represented a fundamental shift in synthetic strategy, enabling the preparation of diverse structural variants through one-pot procedures that combine efficiency with practical convenience.

The development of regioisomer-specific synthetic routes has represented another crucial milestone in pyrazolopyrimidinone chemistry. Researchers have established distinct synthetic pathways for preparing pyrazolo[1,5-alpha]pyrimidin-7-ones and pyrazolo[1,5-alpha]pyrimidin-5-ones, providing chemists with complementary approaches that afford selective access to specific regioisomers. These methodological advances have been essential for structure-activity relationship studies and the systematic exploration of biological activities across different isomeric forms.

Contemporary synthetic approaches have increasingly focused on green chemistry principles and sustainable methodologies. The incorporation of palladium-catalyzed cross-coupling reactions and click chemistry techniques has enabled the introduction of diverse functional groups while maintaining high efficiency and selectivity. These modern synthetic strategies have expanded the accessible chemical space within the pyrazolopyrimidinone family, facilitating the development of compounds with enhanced biological activities and improved pharmaceutical properties.

Structural Foundations of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

The structural architecture of this compound embodies a sophisticated heterocyclic framework that combines multiple nitrogen-containing rings with strategically positioned functional groups. The compound possesses the molecular formula C₁₀H₁₃N₅O and exhibits a molecular weight of 219.24, reflecting its moderate molecular size and potential for drug-like properties. The structural foundation is built upon a pyrimidin-4(3H)-one core that is substituted at the 2-position with a 5-amino-3-methyl-1H-pyrazol-1-yl group, creating a linked heterocyclic system with distinct electronic and steric characteristics.

The pyrazole component of the molecule features an amino group at the 5-position and a methyl substituent at the 3-position, contributing to the compound's overall basicity and potential for hydrogen bonding interactions. The pyrimidine ring system incorporates two methyl groups at the 5- and 6-positions, along with a ketone functionality at the 4-position, which exists in equilibrium with its tautomeric forms. This structural arrangement creates multiple sites for potential biological interactions, including hydrogen bond donors and acceptors, as well as hydrophobic regions that can engage in favorable van der Waals interactions with target proteins.

The three-dimensional structure of this compound exhibits conformational flexibility due to the single bond connecting the pyrazole and pyrimidine rings. This flexibility allows the molecule to adopt multiple conformations that may be important for binding to different biological targets. The compound's SMILES notation, CC1=NN(C(=C1)N)C2=NC(=C(C(=O)N2)C)C, and InChI key, BOUOWBPSCZVOLB-UHFFFAOYSA-N, provide standardized representations of its chemical structure for computational and database applications.

| Structural Feature | Position | Chemical Environment | Functional Significance |

|---|---|---|---|

| Amino group | Pyrazole 5-position | Primary amine | Hydrogen bond donor, basicity |

| Methyl group | Pyrazole 3-position | Alkyl substituent | Hydrophobic interactions |

| Ketone | Pyrimidine 4-position | Carbonyl functionality | Hydrogen bond acceptor |

| Methyl groups | Pyrimidine 5,6-positions | Alkyl substituents | Steric bulk, lipophilicity |

Overview of Research Significance in Heterocyclic Chemistry

The research significance of this compound and related pyrazolyl-pyrimidinone compounds extends across multiple domains of heterocyclic chemistry, reflecting their importance as both synthetic targets and biological probes. These compounds have emerged as valuable tools for investigating structure-activity relationships in heterocyclic systems, providing insights into how specific substitution patterns influence biological activity and physicochemical properties. The systematic study of these molecules has contributed significantly to the understanding of heterocyclic chemistry principles and their applications in drug discovery.

Recent research has highlighted the potential of pyrazolyl-pyrimidinone compounds as adenylyl cyclase inhibitors, with particular focus on their selectivity for adenylyl cyclase isoform 1. Studies have demonstrated that compounds within this structural class can achieve inhibitory concentrations in the submicromolar range, with some derivatives exhibiting half-maximal inhibitory concentration values as low as 0.26 micromolar against adenylyl cyclase isoform 1. This level of potency, combined with selectivity over related enzyme isoforms, has positioned these compounds as promising leads for the development of pain management therapeutics targeting chronic and inflammatory pain conditions.

The exploration of pyrazolyl-pyrimidinone compounds in cancer research has revealed their potential as multitarget therapeutic agents. Research has identified specific derivatives that exhibit synergistic cytotoxicity when combined with cold atmospheric plasma treatment, suggesting novel therapeutic approaches that could enhance the effectiveness of cancer treatments. These findings have opened new avenues for investigating combination therapies and understanding the mechanisms by which heterocyclic compounds can be activated for enhanced biological activity.

Computational studies have further enhanced the research significance of these compounds by elucidating their interaction patterns with biological targets. Quantitative structure-activity relationship modeling has been applied to pyrazolyl-pyrimidinone derivatives, leading to predictive models that can guide the design of new compounds with improved biological activities. These computational approaches have demonstrated the value of combining experimental and theoretical methods in heterocyclic chemistry research, enabling more efficient exploration of chemical space and optimization of lead compounds.

| Research Domain | Key Findings | Biological Targets | Significance |

|---|---|---|---|

| Adenylyl cyclase inhibition | Submicromolar potency | AC1 isoform | Pain management applications |

| Cancer research | Synergistic cytotoxicity | Multiple cellular targets | Combination therapy potential |

| Computational modeling | QSAR predictions | HIV-1 inhibition | Drug design optimization |

| Protein interactions | Crystal structure analysis | Transferases, hydrolases | Mechanism elucidation |

Properties

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-5-4-8(11)15(14-5)10-12-7(3)6(2)9(16)13-10/h4H,11H2,1-3H3,(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUOWBPSCZVOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC(=C(C(=O)N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Reaction Scheme:

Hydrazine + methyl-β-ketonitrile → 5-amino-3-methylpyrazole

|

Halogenated pyrimidine (e.g., 2-chloropyrimidin-4-yl) + pyrazolyl derivative → Nucleophilic substitution

|

Cyclization under basic conditions → 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

Data Tables Summarizing Preparation Methods

Research Findings and Notes

- The condensation of β-ketonitriles with hydrazines remains the most efficient and adaptable method for synthesizing 5-aminopyrazoles, which are key intermediates.

- Halogenated pyrimidines, especially 2-chloropyrimidines, are effective electrophiles for attaching pyrazolyl groups.

- The choice of solvent (ethanol, THF) and reaction temperature (room temperature to reflux) significantly influences yields.

- Recent developments include solid-phase synthesis for rapid library generation, which is advantageous for drug discovery.

Biological Activity

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antiviral contexts. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C10H13N5O

- Molecular Weight : 233.27 g/mol

- CAS Number : 79871-77-5

Synthesis

The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The detailed synthetic route is crucial for ensuring the purity and biological efficacy of the compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| 3e | Moderate | Moderate | Moderate |

| 3l | High | High | Moderate |

| 3m | Moderate | Low | Moderate |

The introduction of hydrophobic groups significantly enhances antimicrobial potency, indicating that structural modifications can optimize biological activity .

Antiviral Activity

In antiviral assays, particularly against HIV-1, compounds similar to this compound have shown promising results. For example:

| Compound | EC50 (μmol/L) | Selectivity Index |

|---|---|---|

| I-11 | 0.0038 | 25,468 |

| I-19 | 0.0334 | Comparable to NVP |

These compounds demonstrate significant anti-HIV activity, suggesting that further exploration into their mechanism could yield valuable insights for therapeutic applications .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : Some studies suggest that the compound may inhibit specific enzymes critical for microbial survival and replication.

- Bioavailability and Absorption : The compound's favorable pharmacokinetic properties enhance its bioavailability, making it a viable candidate for further drug development .

- Hydrophobic Interactions : Increased hydrophobic character correlates with enhanced binding affinity to target sites in microbial cells, thereby improving efficacy.

Case Studies

Case studies highlight the potential applications of this compound in treating infections resistant to conventional antibiotics:

Case Study 1: Efficacy Against Resistant Strains

A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of the compound in animal models. Findings suggested minimal toxicity at therapeutic doses, supporting its potential for clinical use.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, certain pyrimidine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The introduction of hydrophobic groups has been linked to enhanced activity against these pathogens .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| 3e | Moderate | Moderate | Moderate |

| 3l | High | High | Moderate |

| 3m | Moderate | Low | Low |

Trypanosomiasis Treatment

The compound's derivatives have been investigated for their potential in treating human African trypanosomiasis (HAT). A series of pyrimidineamine inhibitors demonstrated selectivity for Trypanosoma brucei AdoMetDC, an essential enzyme for the parasite's survival. These inhibitors showed promising results in inhibiting parasite growth while maintaining good predicted blood-brain barrier penetration .

Synthesis and Derivatives

The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one can be achieved through various methods, often involving the reaction of hydrazines with pyrimidine derivatives. This synthetic versatility allows for the generation of numerous derivatives with tailored biological activities.

Table 2: Synthetic Routes for Derivatives

| Methodology | Key Reagents | Yield (%) |

|---|---|---|

| Hydrazine reaction | 5-Ethyl-2-hydrazino-pyrimidinone | 85 |

| Reaction with 3-iminobutyronitrile | Various pyrimidine precursors | 75 |

Pharmacological Insights

Pharmacokinetic studies indicate that compounds derived from this structure possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. These compounds do not violate the Lipinski rule of five, suggesting good oral bioavailability and drug-like characteristics .

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl groups () increase steric hindrance, which may reduce metabolic degradation but could also limit target accessibility.

- Pyridinyl substituents () enhance solubility and hydrogen-bonding capacity due to the nitrogen atom in the aromatic ring.

Substituent Variations on the Pyrimidinone Ring

Key Observations :

- Quinazolinyl derivatives () show specific STAT3 inhibitory activity, highlighting the role of extended aromatic systems in target engagement.

Q & A

Q. What are the common synthetic routes for preparing 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one, and what key reaction conditions influence yield?

The compound is synthesized via cyclocondensation reactions. A typical method involves reacting 3-aminocrotonitrile with a pyrimidinone precursor under reflux in ethanol, followed by purification via recrystallization (e.g., methanol or ethanol). Key factors include:

- Solvent choice : Ethanol or acetic acid mixtures improve solubility and reaction efficiency.

- Catalyst : Acidic conditions (e.g., acetic acid) accelerate cyclization.

- Temperature : Reflux (70–80°C) ensures complete conversion.

- Stoichiometry : A 1:1.2 molar ratio of pyrimidinone precursor to 3-aminocrotonitrile minimizes side products.

Yields typically range from 20–42%, with impurities arising from incomplete cyclization or byproduct formation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR : The pyrazole NH₂ group appears as a singlet (δ 6.91 ppm, DMSO-d₆), while the pyrimidinone carbonyl (C=O) resonates at δ 166–192 ppm. Methyl groups on pyrimidinone and pyrazole moieties show peaks at δ 2.06–2.29 ppm .

- IR : Stretching vibrations at 1629 cm⁻¹ (C=O) and 1252 cm⁻¹ (C-N) confirm core functional groups .

- MS : ESI-MS typically shows [M+H]+ at m/z 268–310, with fragmentation patterns aligning with loss of NH₂ or methyl groups .

Q. What crystallization techniques are suitable for obtaining high-quality single crystals for X-ray analysis?

- Slow evaporation : Dissolve the compound in a 1:1 ethanol/water mixture and allow gradual solvent evaporation.

- Diffusion methods : Layer hexane over a DMSO solution to induce slow crystallization.

- Temperature control : Cooling to 4°C enhances crystal lattice stability.

Successful crystallization often requires iterative solvent screening and seeding .

Advanced Research Questions

Q. How can SHELX software resolve challenges in refining hydrogen bonding networks in this compound’s crystal structure?

SHELXL refines anisotropic displacement parameters and hydrogen bonding using:

- Restraints : Apply DFIX and DANG instructions to stabilize bond lengths and angles during refinement.

- Twinned data handling : Use the TWIN command for non-merohedral twinning, common in pyrimidinone derivatives.

- Hydrogen placement : HFIX directives position NH and OH groups based on electron density maps.

Validation with PLATON or Mercury ensures geometric accuracy .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in pyrimidinone derivatives?

- Bioisosteric replacement : Substitute the pyrazole NH₂ with acetamide (e.g., compound 15 in ) to assess hydrogen bonding impact.

- Crystallographic docking : Align the compound’s X-ray structure (e.g., PDB ID) with target proteins (e.g., HIV-1 reverse transcriptase) using AutoDock Vina.

- In vitro assays : Measure IC₅₀ values against cell lines (e.g., MT-4 for antiviral activity) with dose-response curves .

Q. How can conflicting cytotoxicity data from different assay protocols be reconciled?

- Assay standardization : Use MTT and resazurin assays in parallel to compare metabolic activity vs. membrane integrity.

- Control normalization : Include doxorubicin as a positive control and adjust for solvent (e.g., DMSO) interference.

- Data aggregation : Apply meta-analysis tools (e.g., RevMan) to harmonize results across studies, focusing on log-transformed IC₅₀ values .

Q. What computational strategies predict supramolecular aggregation patterns in this compound?

- Hirshfeld surface analysis : CrystalExplorer calculates dₑ (distance to nearest nucleus) to map hydrogen bond donors/acceptors.

- DFT calculations : Gaussian09 optimizes molecular geometry at the B3LYP/6-31G* level to model π-π stacking and van der Waals interactions.

- Mercury CSD : Visualize packing motifs (e.g., 2D sheets vs. 3D networks) using Cambridge Structural Database (CSD) references .

Methodological Challenges

Q. How can researchers address low yields in the synthesis of pyrimidinone-pyrazole hybrids?

- Microwave-assisted synthesis : Reduce reaction time from 5 hours to 30 minutes at 100°C, improving yields to ~70% .

- Catalyst optimization : Replace traditional acid catalysts with Amberlyst-15 resin to minimize side reactions.

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for higher purity .

Q. What experimental controls are critical for reproducible enzymatic synthesis (e.g., laccase-catalyzed derivatives)?

- Enzyme activity : Pre-test laccase (e.g., Agaricus bisporus) with ABTS to confirm activity (ΔA₄₂₀ > 0.1/min).

- Oxygen saturation : Maintain 80% O₂ in the reaction chamber to prevent enzyme inactivation.

- Quenching : Add 1 mM EDTA immediately post-reaction to halt metal-dependent catalysis .

Data Interpretation

Q. How should researchers resolve discrepancies in NMR shifts between synthetic batches?

- Deuterated solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; pyrimidinone NH groups deshield in DMSO.

- Dynamic effects : Variable-temperature NMR (25–60°C) identifies conformational exchange broadening.

- Impurity profiling : HSQC-TOCSY correlates unexpected peaks with synthetic byproducts (e.g., unreacted 3-aminocrotonitrile) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.